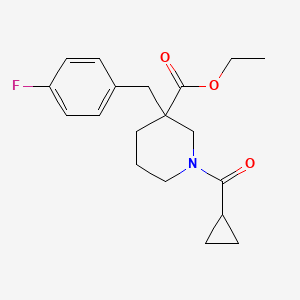![molecular formula C23H30N4OS B6013583 1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone](/img/structure/B6013583.png)
1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone is a complex organic compound that features a piperazine and piperidine moiety linked to a pyridine ring via a sulfanyl group
準備方法
The synthesis of 1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone typically involves multi-step procedures. The synthetic route may include the following steps:
Formation of the Piperazine Moiety: The piperazine ring can be synthesized by reacting 2-methylphenylamine with ethylene glycol in the presence of a catalyst.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized by hydrogenation of pyridine in the presence of a suitable catalyst.
Linking the Piperazine and Piperidine Moieties: The piperazine and piperidine rings are linked through a condensation reaction with a suitable linker, such as a pyridine-2-thiol.
Final Assembly: The final compound is assembled by reacting the intermediate with 2-pyridin-2-ylsulfanylacetyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine and piperidine rings can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common reagents and conditions used in these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing agents: Hydrogen gas, palladium catalyst.
- Nucleophiles: Alkyl halides, sodium hydride.
Major products formed from these reactions include sulfoxides, sulfones, and N-alkyl derivatives.
科学的研究の応用
1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is investigated for its effects on neurotransmitter receptors and its potential use in treating neurological disorders.
Biochemistry: It is used as a probe to study the structure and function of proteins and enzymes.
Industrial Chemistry: It is explored for its potential use as a precursor in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
1-[3-[4-(2-Methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone can be compared with similar compounds, such as:
1-[3-[4-(2-Hydroxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone: This compound has a hydroxy group instead of a methyl group, which may influence its pharmacological properties.
1-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone: This compound has a methoxy group instead of a methyl group, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological and chemical properties compared to its analogs.
特性
IUPAC Name |
1-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4OS/c1-19-7-2-3-9-21(19)26-15-13-25(14-16-26)20-8-6-12-27(17-20)23(28)18-29-22-10-4-5-11-24-22/h2-5,7,9-11,20H,6,8,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFPCDQHDWNRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)CSC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6013505.png)
![2-AMINO-4-{3-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B6013509.png)
![2-{[(6-AMINO-4-OXO-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]METHYL}-4(3H)-QUINAZOLINONE](/img/structure/B6013516.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6013518.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide](/img/structure/B6013520.png)




![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B6013562.png)

![N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzenesulfonamide](/img/structure/B6013576.png)
